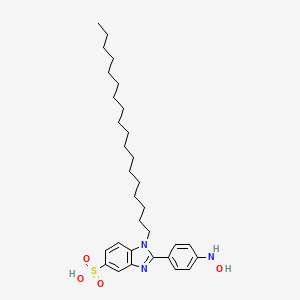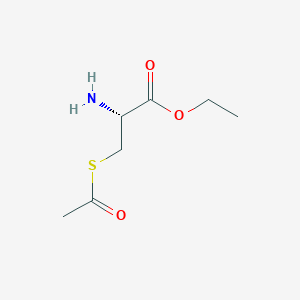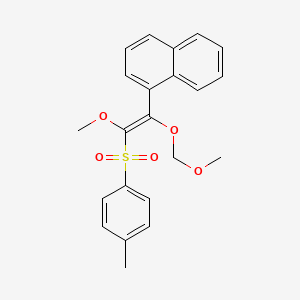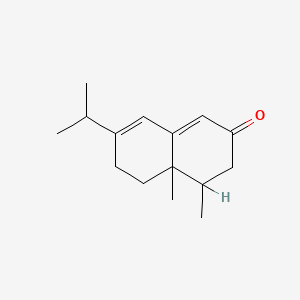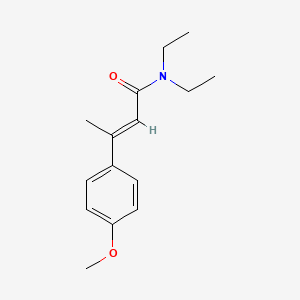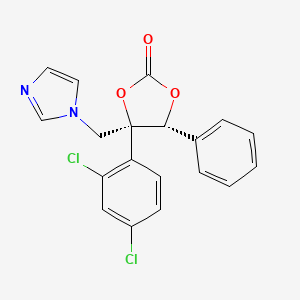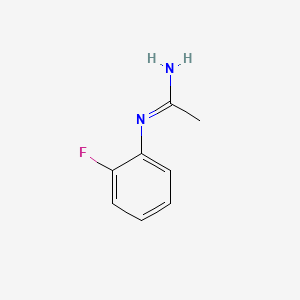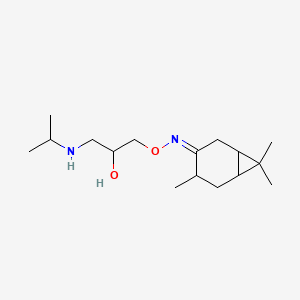![molecular formula C14H24O B12686936 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde CAS No. 97403-90-2](/img/structure/B12686936.png)
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde is an organic compound with the molecular formula C14H24O. It is known for its unique bicyclic structure, which includes a butyl group and a propionaldehyde functional group. This compound is used in various applications, particularly in the fragrance industry due to its distinctive odor profile .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as distillation and recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used under anhydrous conditions.
Major Products
Oxidation: 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionic acid.
Reduction: 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propanol: The reduced form of the aldehyde.
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionic acid: The oxidized form of the aldehyde.
2-Butylbicyclo[2.2.1]heptane: A related compound without the propionaldehyde group.
Uniqueness
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde is unique due to its specific combination of a bicyclic structure and an aldehyde functional group. This combination imparts distinct chemical reactivity and a unique odor profile, making it valuable in both scientific research and industrial applications .
Propriétés
Numéro CAS |
97403-90-2 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
3-(2-butyl-2-bicyclo[2.2.1]heptanyl)propanal |
InChI |
InChI=1S/C14H24O/c1-2-3-7-14(8-4-9-15)11-12-5-6-13(14)10-12/h9,12-13H,2-8,10-11H2,1H3 |
Clé InChI |
XFSYDOVQWOWCKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(CC2CCC1C2)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



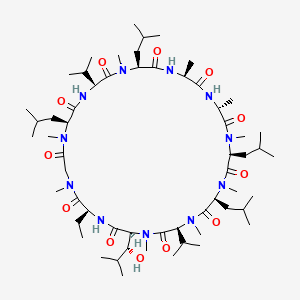
![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)
